molecular formula C17H16N6O2 B2739385 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950253-26-6

5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2739385
CAS No.: 950253-26-6
M. Wt: 336.355
InChI Key: QYRMODLYIVLJET-UHFFFAOYSA-N
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Description

5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylamino group, a phenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Acetylation: The acetylamino group is introduced by reacting the amine with acetic anhydride under mild conditions.

    Coupling Reactions: The final coupling of the phenyl group and the triazole ring is achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated precursors, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield oxides, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The unique structure of the compound makes it suitable for the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions, protein binding, and cellular pathways.

    Industrial Applications: It may be utilized in the synthesis of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Azithromycin Related Compound H: This compound shares structural similarities with 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, particularly in the presence of the acetylamino group and phenyl ring.

    Acetamide, N-(4-aminophenyl)-: This compound also contains an acetylamino group and a phenyl ring, making it structurally similar.

Uniqueness

This compound is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in scientific research.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-amino-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-11(24)19-12-7-9-13(10-8-12)20-17(25)15-16(18)23(22-21-15)14-5-3-2-4-6-14/h2-10H,18H2,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRMODLYIVLJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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